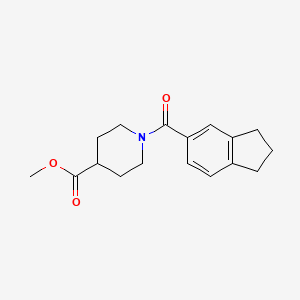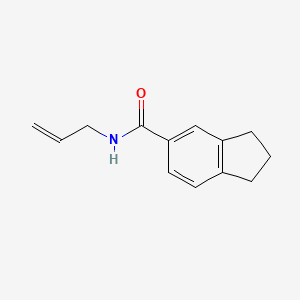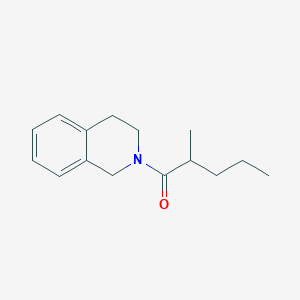
1-(3,4-dihydro-1H-isoquinolin-2-yl)-2-methylpentan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3,4-dihydro-1H-isoquinolin-2-yl)-2-methylpentan-1-one is a chemical compound that belongs to the isoquinoline family. This compound has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and neuroscience.
Mécanisme D'action
The mechanism of action of 1-(3,4-dihydro-1H-isoquinolin-2-yl)-2-methylpentan-1-one is not fully understood. However, it is believed that this compound acts as a modulator of various neurotransmitter systems in the brain, including dopamine, serotonin, and norepinephrine. This modulation can lead to changes in the release and uptake of these neurotransmitters, which can affect various physiological and biochemical processes in the body.
Biochemical and Physiological Effects:
1-(3,4-dihydro-1H-isoquinolin-2-yl)-2-methylpentan-1-one has various biochemical and physiological effects. It has been shown to enhance cognitive function, improve memory, and increase alertness and attention. Moreover, this compound has also been shown to have anti-inflammatory and antioxidant properties, which can protect the body from various diseases and conditions.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 1-(3,4-dihydro-1H-isoquinolin-2-yl)-2-methylpentan-1-one in lab experiments include its potential applications in various fields, including medicinal chemistry, drug discovery, and neuroscience. Moreover, this compound is relatively easy to synthesize and can be purified using various methods, which makes it an ideal candidate for research. However, the limitations of using this compound include its potential toxicity and the lack of information regarding its long-term effects on the body.
Orientations Futures
There are several future directions for the research of 1-(3,4-dihydro-1H-isoquinolin-2-yl)-2-methylpentan-1-one. These include the development of new drugs that target specific receptors in the brain, the investigation of the long-term effects of this compound on the body, and the synthesis of new bioactive compounds using this compound as a precursor. Moreover, the potential applications of this compound in the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease should also be explored.
Conclusion:
In conclusion, 1-(3,4-dihydro-1H-isoquinolin-2-yl)-2-methylpentan-1-one is a chemical compound that has various scientific research applications. Its potential applications in various fields, including medicinal chemistry, drug discovery, and neuroscience, make it an ideal candidate for research. However, more research is needed to fully understand its mechanism of action, biochemical and physiological effects, and long-term effects on the body.
Méthodes De Synthèse
The synthesis of 1-(3,4-dihydro-1H-isoquinolin-2-yl)-2-methylpentan-1-one involves the reaction of 2-methylpentan-1-one with isoquinoline in the presence of a reducing agent such as sodium borohydride. This reaction leads to the formation of the desired product, which can be purified using various methods such as column chromatography, recrystallization, and distillation.
Applications De Recherche Scientifique
1-(3,4-dihydro-1H-isoquinolin-2-yl)-2-methylpentan-1-one has various scientific research applications. It has been used as a precursor in the synthesis of various bioactive compounds, including alkaloids, which have shown promising results in the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. Moreover, this compound has also been used as a ligand in the development of new drugs that target specific receptors in the brain, which can lead to the discovery of new treatments for neurological disorders.
Propriétés
IUPAC Name |
1-(3,4-dihydro-1H-isoquinolin-2-yl)-2-methylpentan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO/c1-3-6-12(2)15(17)16-10-9-13-7-4-5-8-14(13)11-16/h4-5,7-8,12H,3,6,9-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLEILJGNKXLBGM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C)C(=O)N1CCC2=CC=CC=C2C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,4-dihydro-1H-isoquinolin-2-yl)-2-methylpentan-1-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

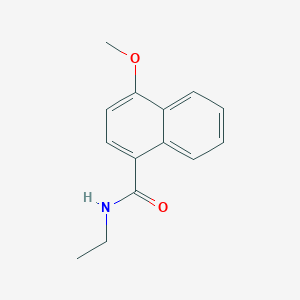
![[2,5-Dimethyl-1-(thiophen-2-ylmethyl)pyrrol-3-yl]-pyrrolidin-1-ylmethanone](/img/structure/B7500707.png)
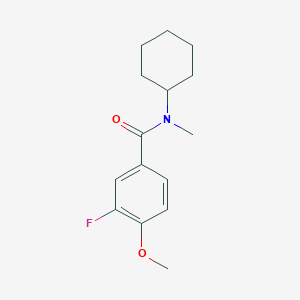
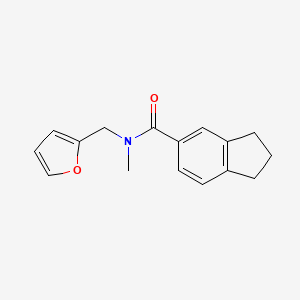

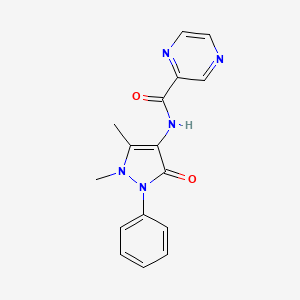
![1'-Propylspiro[1,3-dihydroquinazoline-2,4'-piperidine]-4-one](/img/structure/B7500743.png)


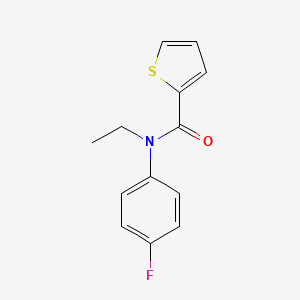
![Methyl 4-{[(2,4,6-trimethylphenyl)sulfonyl]amino}benzoate](/img/structure/B7500763.png)
![Acetic acid;spiro[2,3,4,9-tetrahydropyrido[3,4-b]indole-1,1'-cyclohexane]-3-carboxylic acid](/img/structure/B7500784.png)
